molecular formula C8H13IO B2691649 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225136-19-4

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2691649
CAS No.: 2225136-19-4
M. Wt: 252.095
InChI Key: ANRSZJJEPOOPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C8H13IO. This compound features a unique structure characterized by a bicyclo[2.1.1]hexane core with an iodomethyl group and two methyl groups attached to it. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.1.1]hexane core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes may involve more efficient purification techniques such as distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMSO, DMF) at moderate temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products

    Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in chemical reactions. The two methyl groups provide steric hindrance, influencing the compound’s reactivity and stability. This combination of features makes it a valuable intermediate in organic synthesis and various scientific research applications .

Properties

IUPAC Name

1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSZJJEPOOPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CI)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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